4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)
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Overview
Description
“4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)” is a chemical compound with the CAS Number: 1276666-12-6 . It has a molecular weight of 473.96 and its molecular formula is C15H24ClN3O8S2 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClN3O2.2CH4O3S/c1-9(18)4-6-17(7-5-15)13-16-11-8-10(14)2-3-12(11)19-13;21-5(2,3)4/h2-3,8H,4-7,15H2,1H3;21H3,(H,2,3,4) . This code provides a detailed description of the molecular structure, including the connectivity and hydrogen atom locations.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Macrocycle Structures
Research has explored the synthesis of macrocyclic structures such as cyclophanes with two oxazole fragments using bifunctional reagents. This synthesis approach highlights the compound's role in creating complex molecular architectures, which could have implications in material science and drug design (Merzhyievskyi et al., 2020).
Peptide Synthesis
Studies on N-alkoxycarbonylamino acids and their reactions with carbodiimide show the potential of related oxazolone compounds in peptide synthesis. This process is crucial for developing therapeutic peptides and studying protein functions (Benoiton & Chen, 1981).
Anticonvulsant Activity
Research into derivatives of related compounds has identified potential anticonvulsant activities. This suggests a pathway for developing new pharmaceutical agents for treating epilepsy and related disorders (Arora & Knaus, 1999).
Modification of Polymers
Amine compounds, including those related to the core structure of interest, have been used to modify poly vinyl alcohol/acrylic acid hydrogels through radiation-induced reactions. These modified polymers have applications in medical fields, showing promise for use in drug delivery systems (Aly & El-Mohdy, 2015).
Nonlinear Optical Properties
Novel compounds derived from related structures have been synthesized to explore their nonlinear optical properties. Such studies are critical for developing materials for optical computing, data storage, and photonic devices (Murthy et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .
Properties
IUPAC Name |
4-[2-aminoethyl-(5-chloro-1,3-benzoxazol-2-yl)amino]butan-2-one;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2.2CH4O3S/c1-9(18)4-6-17(7-5-15)13-16-11-8-10(14)2-3-12(11)19-13;2*1-5(2,3)4/h2-3,8H,4-7,15H2,1H3;2*1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKOSCAPTIAIEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CCN)C1=NC2=C(O1)C=CC(=C2)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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